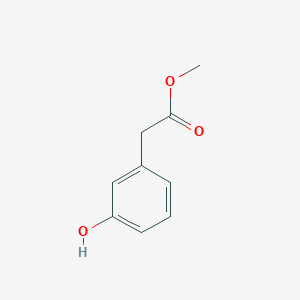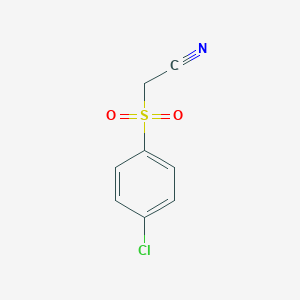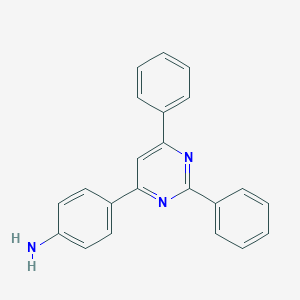
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to be non-toxic and to have low cytotoxicity. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine. One direction is to further study its potential applications in cancer treatment. Another direction is to investigate its potential use as a fluorescent probe for the detection of DNA. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine involves the reaction of 4-aminobenzophenone and benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out at a high temperature, and the product is obtained in good yield.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Propriétés
Numéro CAS |
130090-20-9 |
|---|---|
Nom du produit |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-(2,6-diphenylpyrimidin-4-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H,23H2 |
Clé InChI |
AKNHPAHCOWHEEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Synonymes |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



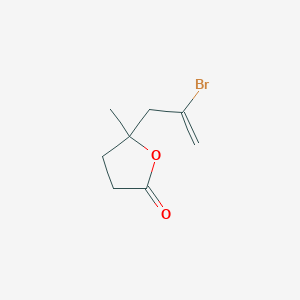
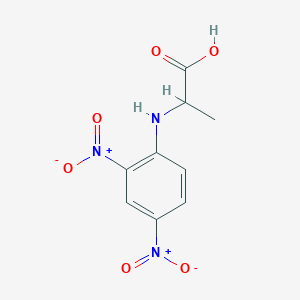
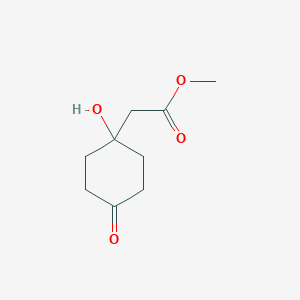
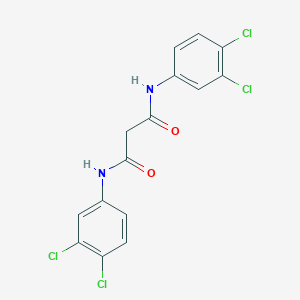
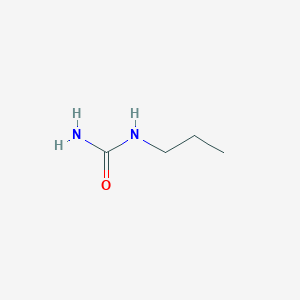
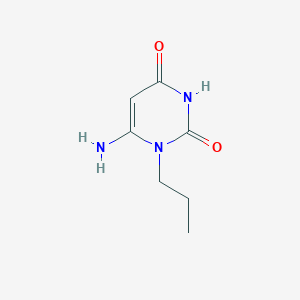
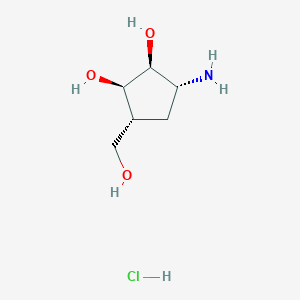
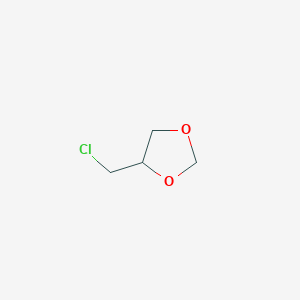
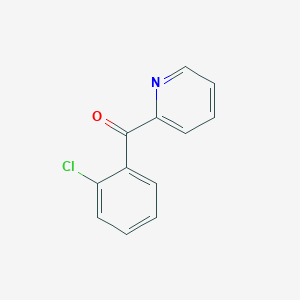
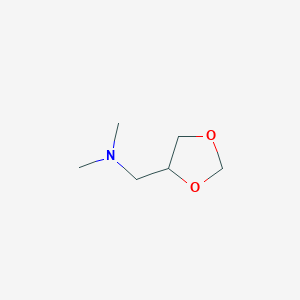
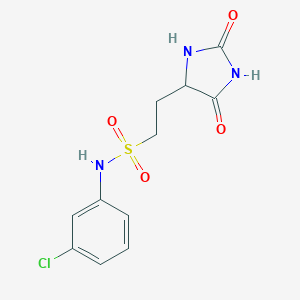
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
